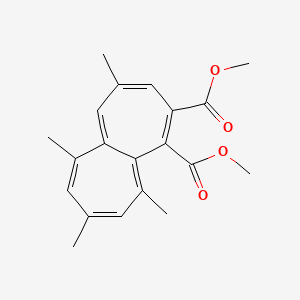
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate is an organic compound with a complex structure characterized by multiple methyl groups and ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further functionalization to introduce the ester groups and additional methyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can participate in esterification and transesterification reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved may include enzymatic processes in biological systems or catalytic processes in industrial applications.
Comparaison Avec Des Composés Similaires
Similar compounds to Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate include:
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.
Dimethyl 2,6-naphthalenedicarboxylate: A precursor to high-performance polyesters.
Dimethyl terephthalate: Widely used in the production of polyesters and plastics. This compound is unique due to its multiple methyl groups and specific structural arrangement, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
105824-69-9 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-11-7-13(3)15-9-12(2)10-16(19(21)23-5)18(20(22)24-6)17(15)14(4)8-11/h7-10H,1-6H3 |
Clé InChI |
UFYHUEYIIKAUJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=CC(=CC(=C2C(=O)OC)C(=O)OC)C)C(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
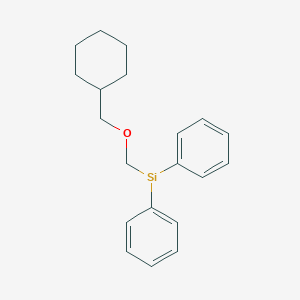
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
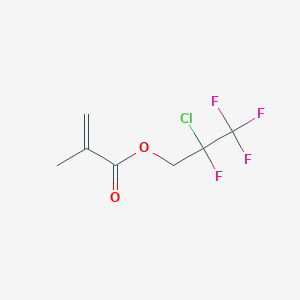
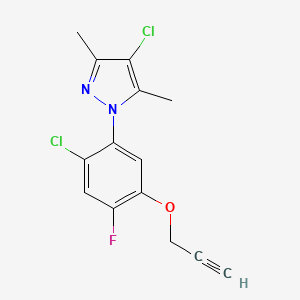
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
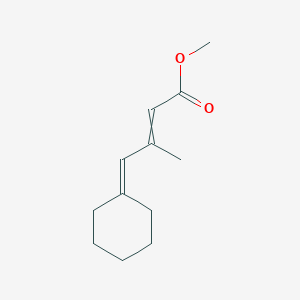
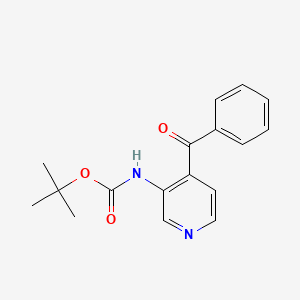
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
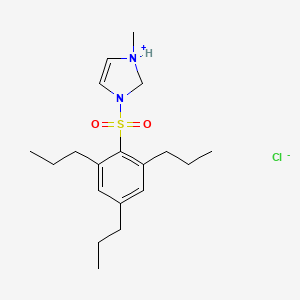
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
